ジスプロシウム臭化物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dysprosium bromide is an inorganic compound composed of the elements dysprosium and bromine, with the chemical formula DyBr₃. It is a member of the lanthanide series and is known for its unique properties, including its hygroscopic nature and solubility in water. Dysprosium bromide typically appears as a white or colorless solid and has significant applications in various scientific fields.

Synthetic Routes and Reaction Conditions:

- Dysprosium bromide can be synthesized by directly reacting dysprosium metal with bromine gas. The reaction is as follows:

Direct Reaction: 2Dy+3Br2→2DyBr3

Crystallization: Dysprosium bromide hexahydrate can be obtained by crystallizing it from its aqueous solution. This hexahydrate can then be heated with ammonium bromide in a vacuum to produce the anhydrous form.

Dysprosium(III) oxide reacts with aluminium bromide at high temperatures to form dysprosium bromide:Reaction with Aluminium Bromide: Dy2O3+Al2Br6→Al2O3+2DyBr3

Industrial Production Methods:

- The industrial production of dysprosium bromide often involves the direct reaction of dysprosium metal with bromine gas due to its simplicity and efficiency. The process is conducted under controlled conditions to ensure the purity and yield of the product.

Types of Reactions:

Oxidation and Reduction: Dysprosium bromide can undergo oxidation and reduction reactions, although these are less common due to the stability of the Dy³⁺ ion.

Substitution Reactions: Dysprosium bromide can participate in substitution reactions where the bromide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents can oxidize dysprosium bromide, although this is not a typical reaction.

Reducing Agents: Reducing agents can reduce dysprosium bromide under specific conditions, but this is also uncommon.

Substitution Reagents: Halide exchange reactions can occur with other halides such as chloride or iodide.

Major Products:

- The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions would produce dysprosium chloride.

科学的研究の応用

Dysprosium bromide has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of other dysprosium compounds and as a reagent in various chemical reactions.

Biology and Medicine: Dysprosium-doped materials, such as carbon quantum dots, have shown potential in drug delivery and anticancer applications due to their magnetic properties and low toxicity.

作用機序

Target of Action

Dysprosium bromide (DyBr3) is an inorganic compound of bromine and dysprosium . Dysprosium is a rare-earth element in the lanthanide series with a metallic silver luster

Mode of Action

The mode of action of dysprosium bromide is primarily chemical rather than biological. Dysprosium bromide can be obtained by reacting dysprosium with bromine . The compound is a white-gray hygroscopic solid that is soluble in water . It has a trigonal crystal structure of the bismuth (III) iodide type .

Biochemical Pathways

Dysprosium has been used to create a two-dimensional supersolid in a laboratory environment . Supersolids are expected to exhibit unusual properties, including superfluidity .

Result of Action

The result of dysprosium bromide’s action is largely dependent on its application. In the context of its use in high-intensity metal-halide lamps, dysprosium bromide dissociates near the hot center of the lamp, releasing dysprosium ions .

Action Environment

The action of dysprosium bromide is influenced by environmental factors such as temperature and pressure. For instance, dysprosium bromide can be obtained by reacting dysprosium with bromine . The reaction is facilitated by high temperatures . Furthermore, the compound’s solubility in water suggests that it can be influenced by the presence of solvents .

類似化合物との比較

Dysprosium Chloride (DyCl₃): Similar to dysprosium bromide, dysprosium chloride is used in various chemical and industrial applications.

Dysprosium Iodide (DyI₃): Another halide of dysprosium, used in lighting and other applications.

Dysprosium Fluoride (DyF₃): Used in the production of dysprosium metal and other applications.

Uniqueness:

- Dysprosium bromide is unique due to its specific magnetic and optical properties, which make it particularly useful in high-tech applications such as lasers and magnetic materials. Its solubility in water and hygroscopic nature also distinguish it from other dysprosium halides .

特性

CAS番号 |

14456-48-5 |

|---|---|

分子式 |

Br3Dy |

分子量 |

402.21 g/mol |

IUPAC名 |

tribromodysprosium |

InChI |

InChI=1S/3BrH.Dy/h3*1H;/q;;;+3/p-3 |

InChIキー |

GBLDKMKYYYAAKD-UHFFFAOYSA-K |

SMILES |

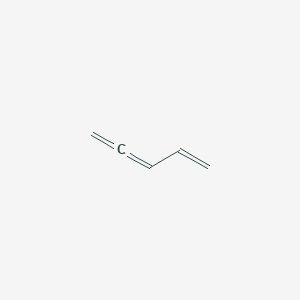

[Br-].[Br-].[Br-].[Dy+3] |

正規SMILES |

Br[Dy](Br)Br |

Key on ui other cas no. |

14456-48-5 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Q1: How can thermal analysis techniques be used to study dysprosium bromide complexes?

A1: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are valuable for studying the thermal decomposition of dysprosium bromide complexes. In the research article "Application of thermal analyse to the study of decomposition of complexe of dysprosium bromide with alanine" [], researchers used DSC to investigate the kinetics of decomposition for a dysprosium bromide complex with alanine. By analyzing the DSC curves, they determined kinetic parameters such as activation energy (E), pre-exponential factor (A), and reaction order (n) using methods like the Ozawa method, Kissinger method, and others. This information provides insights into the thermal stability and decomposition mechanisms of such complexes.

Q2: Can dysprosium bromide be used to synthesize nanomaterials?

A2: Yes, research suggests that dysprosium bromide can play a role in synthesizing nanomaterials under specific conditions. The study "Unusual dysprosium ceramic nano-fiber growth in a supercritical aqueous solution" [] highlights the formation of dysprosium ceramic nanofibers using a supercritical aqueous solution. While the abstract doesn't provide details on the exact precursor or synthesis route, it suggests the potential of dysprosium bromide as a starting material or a contributing component in nanomaterial synthesis. Further research is needed to explore and optimize the use of dysprosium bromide in controlled nanomaterial fabrication.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

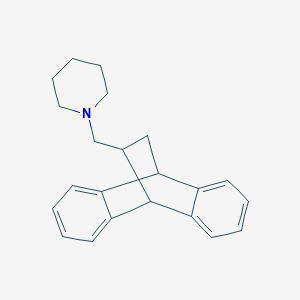

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)